

An In-Depth Technical Guide to the Discovery and Synthesis of SQ-31765

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Compound of Interest

Compound Name: SQ-31765

Cat. No.: B1223192

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Abstract

SQ-31765 is a synthetic benzazepine derivative identified as a potent calcium channel blocker with potential therapeutic applications in neurology and psychiatry. Its chemical designation is [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate, and it is registered under the CAS number 138383-07-0. This technical guide provides a comprehensive overview of the discovery, synthesis, and reported biological activities of **SQ-31765**, with a focus on its chemical properties, synthetic pathways, and its role as a modulator of key neurotransmitter systems.

Chemical Properties and Identification

A thorough understanding of the physicochemical properties of **SQ-31765** is fundamental to its development as a therapeutic agent. The key identifiers and properties are summarized in the table below.

Property	Value
IUPAC Name	[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate
Synonym	SQ-31765
CAS Number	138383-07-0
Molecular Formula	C ₂₄ H ₂₇ F ₃ N ₂ O ₄
Molecular Weight	464.48 g/mol

Synthesis of SQ-31765

The synthesis of **SQ-31765** is a multi-step process involving the construction of the core benzazepine ring system followed by the introduction of key functional groups. While a complete, detailed protocol for the final assembly of **SQ-31765** is not publicly available, information on the synthesis of crucial precursors provides insight into the overall synthetic strategy.

Synthesis of Precursors

The synthetic route to **SQ-31765** relies on the availability of two key intermediates: p-methoxystyrene and m-trifluoromethyl acetophenone.

A method for synthesizing p-methoxystyrene from p-methoxyacetophenone has been described in Chinese patent CN112811991A. The process involves a reduction followed by a dehydration reaction.^[1]

Experimental Protocol:

- Reduction of p-Methoxyacetophenone: p-Methoxyacetophenone is reduced to 1-(4-methoxyphenyl)ethanol. While the patent mentions the use of potassium borohydride in prior art, it proposes a catalytic hydrogenation method for improved yield and reduced chemical pollution.^[1]

- Dehydration: The resulting 1-(4-methoxyphenyl)ethanol is subjected to a dehydration reaction to yield p-methoxystyrene.^[1]

Note: Specific reaction conditions such as catalyst, solvent, temperature, and reaction times are detailed within the patent document.

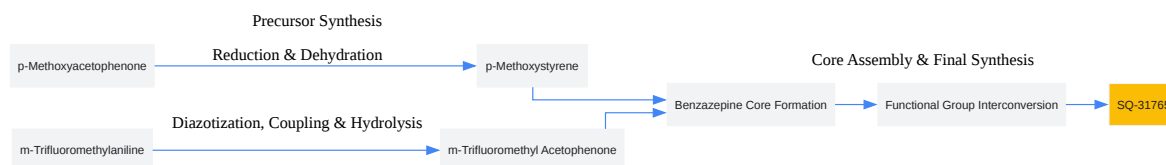
The synthesis of m-trifluoromethyl acetophenone is detailed in Chinese patent CN102942558B, starting from m-trifluoromethylaniline.^{[2][3][4]}

Experimental Protocol:

- Diazotization: m-Trifluoromethylaniline is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form a diazonium salt.^{[2][3]}
- Coupling Reaction: The diazonium salt is then coupled with acetaldoxime in the presence of a copper salt catalyst. The pH is maintained at 4-4.5 and the temperature is controlled at 0-5 °C.^{[2][3]}
- Hydrolysis: The resulting coupling product is extracted with an organic solvent and subsequently hydrolyzed with hydrochloric acid to afford m-trifluoromethyl acetophenone.^{[2][3]}

Assembly of the Benzazepine Core and Final Compound

The construction of the benzazepine core of **SQ-31765** and the subsequent installation of the remaining substituents would likely proceed through a convergent synthesis, though specific details are proprietary. The overall workflow can be conceptualized as follows:



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Conceptual Synthetic Workflow for **SQ-31765**.

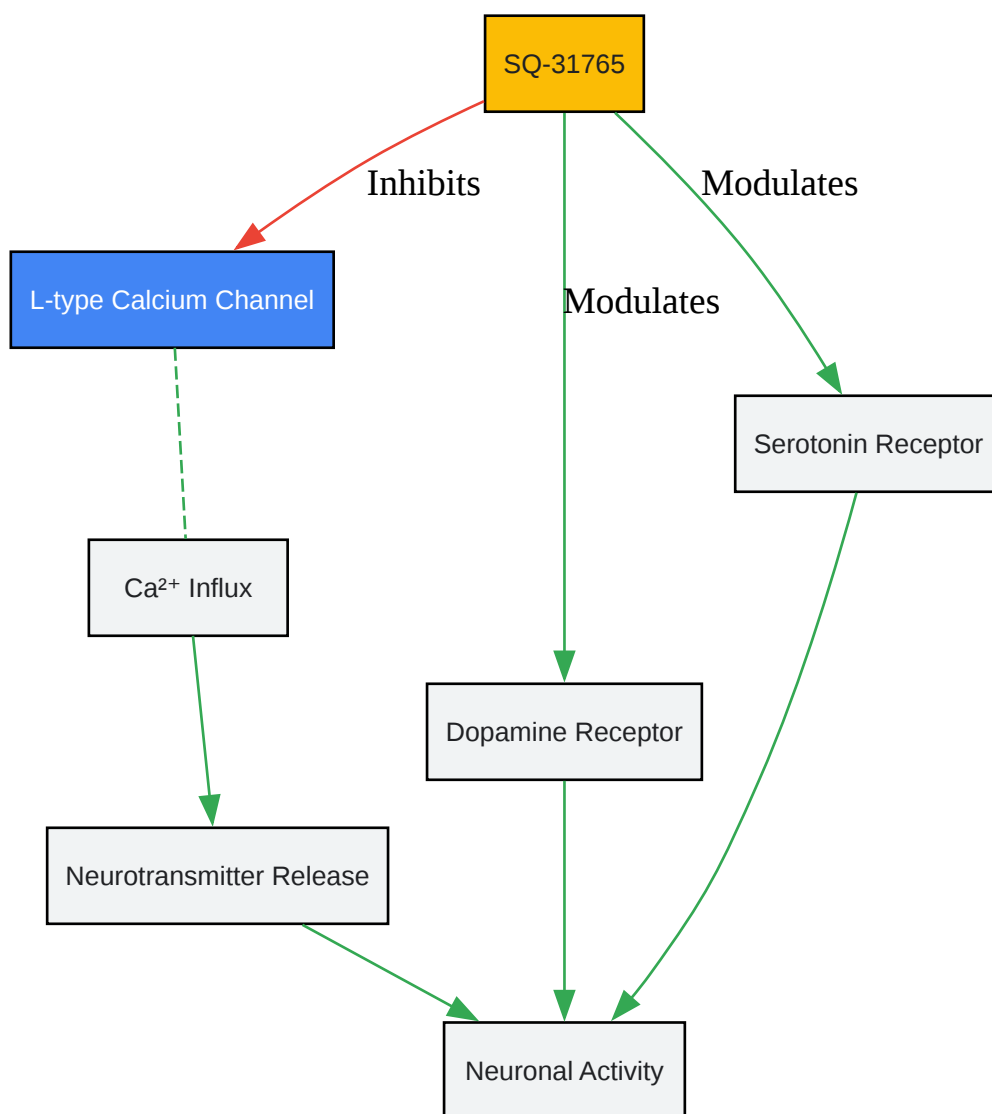
Biological Activity and Mechanism of Action

SQ-31765 has been identified as a benzazepine calcium channel blocker.[5] This class of compounds is known to exert its effects by binding to L-type calcium channels, thereby inhibiting the influx of calcium ions into cells. This mechanism is crucial in modulating various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

The pharmacological interest in **SQ-31765** extends to its potential applications in psychiatry and neurology, where it is suggested to act as a modulator of dopamine and serotonin receptors.[5] The interplay between calcium signaling and these neurotransmitter systems is a key area of research in understanding and treating mood and cognitive disorders.

Unfortunately, specific quantitative data on the biological activity of **SQ-31765**, such as IC_{50} values for calcium channel blockade or binding affinities for dopamine and serotonin receptors, are not publicly available at this time. Further research and publication are required to fully elucidate the pharmacological profile of this compound.

The potential signaling pathway modulation by **SQ-31765** can be depicted as follows:



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Postulated Mechanism of Action for **SQ-31765**.

Future Directions

The discovery of **SQ-31765** as a novel benzazepine calcium channel blocker with potential effects on dopaminergic and serotonergic systems opens up new avenues for research. Future studies should focus on:

- Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to quantify the potency and selectivity of **SQ-31765** at its target receptors and channels.

- **Elucidation of the Exact Mechanism of Action:** Investigating the precise molecular interactions of **SQ-31765** with its targets will provide a deeper understanding of its therapeutic potential.
- **Pharmacokinetic and Toxicological Studies:** A thorough evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of **SQ-31765** is essential for its further development as a drug candidate.

This technical guide provides a summary of the currently available information on **SQ-31765**. As research progresses, a more detailed understanding of this promising compound is anticipated.

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